molecular formula C8H7FO4S B7537462 2-[3-(Fluorosulfonyl)phenyl]acetic acid

2-[3-(Fluorosulfonyl)phenyl]acetic acid

Cat. No.: B7537462
M. Wt: 218.20 g/mol
InChI Key: IPBOEORXWLPABM-UHFFFAOYSA-N
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Description

2-[3-(Fluorosulfonyl)phenyl]acetic acid is an organic compound with the molecular formula C8H7FO4S It is characterized by the presence of a fluorosulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Fluorosulfonyl)phenyl]acetic acid typically involves the reaction of 3-(fluorosulfonyl)benzene with acetic acid derivatives under controlled conditions. One common method includes the use of a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The reaction mixture is cooled using an ice bath, and reagents are added dropwise to ensure controlled reaction rates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Fluorosulfonyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfonyl derivatives, and various substituted phenylacetic acids .

Scientific Research Applications

2-[3-(Fluorosulfonyl)phenyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Fluorosulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Fluorosulfonyl)phenyl]acetic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

2-(3-fluorosulfonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBOEORXWLPABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501653-93-6
Record name 2-[3-(fluorosulfonyl)phenyl]acetic acid
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